2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that features a chlorophenyl group, a thiophene ring, and an isoxazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or an ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(isoxazol-3-yl)acetamide: Lacks the thiophene ring.
2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)ethanamide: Similar structure but with an ethanamide instead of acetamide.
Uniqueness
The presence of both the thiophene and isoxazole rings in 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide might confer unique electronic and steric properties, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-12-5-3-11(4-6-12)8-16(20)18-10-13-9-14(21-19-13)15-2-1-7-22-15/h1-7,9H,8,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSIJFKXIOFGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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